1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione is a synthetic compound that belongs to the class of diazinane derivatives. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The trimethoxyphenyl group is often incorporated into various biologically active molecules due to its ability to enhance bioactivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide and a base such as potassium carbonate.
Coupling with Diazinane Derivative: The trimethoxyphenyl intermediate is then coupled with a diazinane derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound may also interact with other molecular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with a trimethoxyphenyl group.
Uniqueness
1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane structure combined with the trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C16H20N2O6 |
---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O6/c1-17-14(19)10(15(20)18(2)16(17)21)8-9-6-7-11(22-3)13(24-5)12(9)23-4/h6-7,10H,8H2,1-5H3 |
InChI Key |
MWOWIUAUIUINQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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